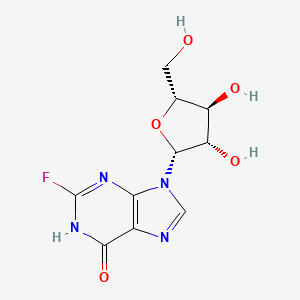

9-beta-D-Arabinofuranosyl-2-fluorohypoxanthine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

9-beta-D-Arabinofuranosyl-2-fluorohypoxanthine is a synthetic nucleoside analog with significant applications in the fields of antiviral and anticancer research. This compound is known for its ability to interfere with nucleic acid metabolism, making it a valuable tool in the study of cellular processes and the development of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-beta-D-Arabinofuranosyl-2-fluorohypoxanthine typically involves the fluorination of a suitable precursor. One common method includes the direct fluorination of 2-N-acetyl-6-O-(4-nitrophenyl)ethyl-9-(3’,5’-di-O-trityl-2’-O-trifyl-beta-D-ribofuranosyl)guanine with potassium fluoride (KF) in the presence of a phase transfer catalyst such as Kryptofix 2.2.2 in dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and stringent quality control measures ensures the consistent production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

9-beta-D-Arabinofuranosyl-2-fluorohypoxanthine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted nucleosides .

Scientific Research Applications

9-beta-D-Arabinofuranosyl-2-fluorohypoxanthine has a wide range of scientific research applications:

Chemistry: Used as a probe to study nucleic acid interactions and enzyme mechanisms.

Biology: Employed in the investigation of cellular processes involving nucleic acids.

Medicine: Explored as a potential therapeutic agent for antiviral and anticancer treatments.

Industry: Utilized in the development of diagnostic tools and research reagents

Mechanism of Action

The mechanism of action of 9-beta-D-Arabinofuranosyl-2-fluorohypoxanthine involves its incorporation into nucleic acids, where it interferes with DNA and RNA synthesis. This compound is phosphorylated by cellular kinases to its active triphosphate form, which competes with natural nucleotides for incorporation into DNA and RNA. This incorporation leads to chain termination and inhibition of nucleic acid synthesis, ultimately resulting in cell death .

Comparison with Similar Compounds

Similar Compounds

9-beta-D-Arabinofuranosyl-2-fluoroadenine: Another nucleoside analog with similar antiviral and anticancer properties.

2’-deoxy-2’-fluoro-9-beta-D-arabinofuranosylguanine: Known for its efficacy in treating T-cell lymphoblastic diseases.

Fludarabine: A related compound used in the treatment of chronic lymphocytic leukemia.

Uniqueness

9-beta-D-Arabinofuranosyl-2-fluorohypoxanthine is unique due to its specific structure, which allows it to be selectively incorporated into nucleic acids, leading to potent antiviral and anticancer effects. Its fluorine atom enhances its stability and bioactivity compared to other nucleoside analogs .

Biological Activity

9-beta-D-Arabinofuranosyl-2-fluorohypoxanthine (F-ara-Hx) is a nucleoside analog that has garnered attention due to its potential therapeutic applications, particularly in oncology and virology. This compound mimics natural nucleosides and exhibits significant biological activity by inhibiting DNA synthesis through its incorporation into DNA strands. This article delves into the biochemical mechanisms, pharmacokinetics, and research findings associated with F-ara-Hx.

Target of Action:

F-ara-Hx primarily targets DNA, where it is phosphorylated by deoxycytidine kinase (dCK) to form its active triphosphate form, F-ara-ATP. This active form is then incorporated into DNA, leading to cytotoxic effects.

Mode of Action:

As a deoxyadenosine analog, F-ara-Hx selectively inhibits DNA synthesis. Its incorporation into the DNA strand results in chain termination, ultimately causing cell death. This mechanism is crucial in the treatment of rapidly dividing cancer cells.

Pharmacokinetics

F-ara-Hx undergoes rapid metabolism following administration. The pharmacokinetic profile indicates that the compound is quickly dephosphorylated to 9-beta-D-arabinofuranosyl-2-fluoroadenine (F-ara-A), which can further be metabolized to F-ara-Hx. Studies have shown that the half-life of F-ara-A in serum varies between species, with initial half-lives ranging from 0.7 to 9 minutes depending on the dosage and animal model used .

F-ara-Hx interacts with various enzymes and proteins, including:

- DNA Polymerases: Inhibition leads to reduced DNA elongation.

- Kinases: Phosphorylation is essential for its activation.

Table 1: Comparison of Biological Activity with Related Compounds

| Compound | Mechanism of Action | Therapeutic Use |

|---|---|---|

| This compound | Inhibits DNA synthesis via incorporation | Anti-tumor, anti-viral |

| 9-beta-D-Arabinofuranosyl-2-fluoroadenine | Similar mechanism; used in leukemia treatment | Anti-cancer |

| Fludarabine | Inhibits DNA synthesis; used for leukemia | Anti-cancer |

Cellular Effects

The incorporation of F-ara-Hx into DNA results in profound cellular effects:

- Inhibition of DNA Synthesis: Leading to cell cycle arrest and apoptosis.

- Toxicity Profile: At lower doses, F-ara-Hx exhibits anti-tumor activity with acceptable toxicity levels, primarily myelosuppression .

Case Studies

A notable phase II clinical trial evaluated the efficacy of F-ara-A (the metabolite of F-ara-Hx) in patients with non-Hodgkin's lymphoma. The study involved a loading dose followed by continuous intravenous infusion, resulting in a response rate of approximately 32%, with one complete response lasting over nine months . This highlights the potential clinical application of F-ara-Hx derivatives in cancer therapy.

Dosage Effects in Animal Models

Research indicates that the effects of F-ara-Hx vary significantly with dosage:

- Lower Doses: Exhibit anti-tumor properties without significant toxicity.

- Higher Doses: Can lead to increased toxicity and adverse effects, necessitating careful dosing strategies in clinical settings.

Metabolic Pathways

F-ara-Hx is involved in several metabolic pathways:

- Phosphorylation by dCK : Converts F-ara-Hx into its active triphosphate form.

- Deamination : Converts F-ara-A into additional metabolites, influencing its pharmacological activity.

Transport and Distribution

The transport mechanisms for F-ara-Hx involve various nucleoside transporters that facilitate its uptake into cells. Once inside, binding proteins help distribute it within tissues, affecting its therapeutic efficacy.

Properties

Molecular Formula |

C10H11FN4O5 |

|---|---|

Molecular Weight |

286.22 g/mol |

IUPAC Name |

9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-fluoro-1H-purin-6-one |

InChI |

InChI=1S/C10H11FN4O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,13,14,19)/t3-,5-,6+,9-/m1/s1 |

InChI Key |

RHLSRGWIGPHHJW-FJFJXFQQSA-N |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)F |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.